molecular formula C12Cl10S2 B1582643 Bis(pentachlorophenyl) disulfide CAS No. 22441-21-0

Bis(pentachlorophenyl) disulfide

Cat. No. B1582643
CAS RN: 22441-21-0
M. Wt: 562.8 g/mol
InChI Key: LSVXAQMPXJUTBV-UHFFFAOYSA-N
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Description

Bis(pentachlorophenyl) disulfide (BPCDS) is a synthetic organic compound that belongs to the group of polychlorinated aromatic compounds. It is a yellowish-brown powder with a musty odor and is insoluble in water. BPCDS has been extensively used as a fungicide, insecticide, and herbicide due to its broad-spectrum activity against pests and fungi. However, its use has been restricted in many countries due to its toxic effects on the environment and human health.

Scientific Research Applications

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide has been utilized as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These materials exhibit a significant healing efficiency at room temperature without the need for any catalyst or external intervention, representing a notable advancement in the field of material science (Rekondo et al., 2014).

Arylating Agent in Transition Metal Complexes

Bis(pentachlorophenyl)thallium(III) chloride, a related compound, has been employed as an arylating reagent for several transition metal complexes. This usage underscores its significance in the realm of organometallic chemistry and its potential in synthesizing new materials (Royo & Serrano, 1978).

Sulfur Donor in Vulcanization Reactions

Bis(diisopropyl)thiophosphoryl disulfide serves as a sulfur donor in the vulcanization of cis-1,4-polyisoprene. This illustrates its application in rubber chemistry, particularly in enhancing the physical properties of vulcanized rubber through the formation of diverse sulfur crosslinks (Pimblott et al., 1975).

Electrosynthesis of Hetero-Hetero Atom Bonds

The electrosynthesis involving bis(dialkylthiocarbamoyl) disulfides, synthesized from dialkylamines and carbon disulfide, showcases its role in chemical synthesis, particularly in creating bonds between different types of atoms. This application is crucial in developing new chemical compounds and materials (Torii et al., 1978).

Synthesis of Diaryl Sulfides

Research involving the synthesis of diaryl sulfides using substituted pentafluorobenzenes and sulfur/organopolysulfides highlights the role of bis(pentachlorophenyl) disulfide in facilitating these chemical reactions. This is significant in the production of complex organic compounds (Arisawa et al., 2012).

Polymerization for Poly(thioarylene) Synthesis

The polymerization of bis(3,5-dimethylphenyl) disulfide for the synthesis of poly(thioarylene) illustrates its application in polymer chemistry. This process involves photo-oxidation, indicating the versatility of disulfides in different reaction environments (Yamamoto et al., 1993).

High-Pressure Disulfide Metathesis

The application of high-pressure conditions in disulfide metathesis reactions, involving symmetric disulfides, opens new avenues in chemical synthesis. This unique approach demonstrates the adaptability of disulfide compounds under varying physical conditions (Sobczak et al., 2018).

Future Directions

: Bis(Pentachlorophenyl) Disulfide Market Insights 2019, Global and Chinese Scenario : Separation of Disulfide, bis(pentachlorophenyl) on Newcrom R1 HPLC Column : Disulfide, bis(pentachlorophenyl) | SIELC Technologies

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXAQMPXJUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176982
Record name Disulfide, bis(pentachlorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentachlorophenyl) disulfide

CAS RN

22441-21-0
Record name Bis(2,3,4,5,6-pentachlorophenyl) disulfide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(pentachlorophenyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022441210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(pentachlorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentachlorophenyl) disulphide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(PENTACHLOROPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS7Y53A5K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RN Osorio-Yánez, C Crisóstomo-Lucas… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C12H6Cl4S2, features an S—S bond [2.0252 (8) Å] that bridges two 2,3-dichlorophenyl rings with a C—S—S—C torsion angle of 88.35 (11). The benzene rings are …
Number of citations: 1 scripts.iucr.org
SL Deng, LS Long, SY **e, RB Huang… - … Section E: Structure …, 2003 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 59| Part 6| June 2003| Pages o843-o844 doi:10.1107/S1600536803010390 Bis(pentachlorophenyl) …
Number of citations: 1 scripts.iucr.org
G Renner - Toxicological & Environmental Chemistry, 1988 - Taylor & Francis
This overview of the metabolism of the fungicide hexachlorobenzene (HCB) reviews the extensive metabolic studies and the numerous metabolites found in animals. The complex …
Number of citations: 33 www.tandfonline.com

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